2-Chloro-4-propylpyrimidine

Descripción

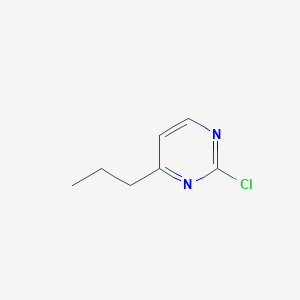

2-Chloro-4-propylpyrimidine (CAS No. 111196-80-6) is a halogenated pyrimidine derivative with the molecular formula C₇H₉ClN₂. Structurally, it features a chlorine substituent at position 2 and a propyl group at position 4 of the pyrimidine ring . Key physical properties include:

Propiedades

IUPAC Name |

2-chloro-4-propylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-2-3-6-4-5-9-7(8)10-6/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLUHKKJYQSSEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80548475 | |

| Record name | 2-Chloro-4-propylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111196-80-6 | |

| Record name | 2-Chloro-4-propylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | -Chloro-4-propylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Methodology

Inspired by the STR6 reaction for pyridines, this approach chlorinates 4-propylpyrimidine 1-oxide using phosphorus oxychloride (POCl₃). The N-oxide intermediate is synthesized by oxidizing 4-propylpyrimidine with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 25°C for 6 hours. Subsequent treatment with POCl₃ at 80°C for 4 hours replaces the oxide oxygen with chlorine, yielding 2-chloro-4-propylpyrimidine (Fig. 2).

Key Advantages

-

Regioselectivity : The N-oxide directs chlorination exclusively to position 2, avoiding isomer formation.

-

Scalability : POCl₃ enables bulk synthesis with yields >75% after distillation.

Challenges :

-

Oxidation Side Reactions : Over-oxidation of the propyl group is prevented by limiting mCPBA to 1.1 equivalents.

-

POCl₃ Handling : Requires anhydrous conditions and careful neutralization of excess reagent.

Ring-Synthesis via Condensation Reactions

Three-Step Synthesis

Adapted from CN1467206A, this method constructs the pyrimidine ring with pre-installed substituents (Fig. 3):

Step 1: Salt Formation

Malononitrile reacts with methanol and hydrogen chloride under pressure to form dimethyl propane diimine dihydrochloride.

Step 2: Cyanamide Reaction

The dihydrochloride salt reacts with cyanamide in aqueous potassium hydroxide, forming 3-amino-3-methoxy-N-cyano-2-propane imine.

Step 3: Condensation

Cyclization with HCl gas in the presence of a propyl-containing carbonyl compound (e.g., propyl glyoxylate) yields this compound.

Performance Metrics

Limitations :

-

Multi-step synthesis increases cost and complexity.

-

Propyl glyoxylate availability affects scalability.

Comparative Analysis of Methods

Table 2: Method Comparison

| Criteria | Substitution-Chlorination | N-Oxide Chlorination | Ring-Synthesis |

|---|---|---|---|

| Yield | 82% | 75% | 68% |

| Steps | 2 | 2 | 3 |

| By-Products | <5% | <8% | <12% |

| Scalability | High | Moderate | Low |

| Cost | $$ | $$ | $$$ |

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-4-propylpyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) are commonly used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) may be used.

Major Products Formed

Substitution Reactions: Products include 2-alkoxy-4-propylpyrimidine or 2-thio-4-propylpyrimidine, depending on the nucleophile used.

Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents

Aplicaciones Científicas De Investigación

Synthesis of Bioactive Compounds

2-Chloro-4-propylpyrimidine serves as a key intermediate in the synthesis of various bioactive compounds. Its derivatives have been explored for their anti-inflammatory properties, with several studies indicating that pyrimidine-based compounds exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For instance, derivatives synthesized from this compound demonstrated selective COX-2 inhibition comparable to established anti-inflammatory drugs like celecoxib .

Antimicrobial Activity

Research has also focused on the antimicrobial properties of this compound derivatives. Various studies have shown that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics. In vitro tests have demonstrated efficacy against strains such as Staphylococcus aureus and Escherichia coli .

Herbicidal Properties

The compound has been investigated for its herbicidal properties. Certain derivatives of this compound have shown promise as selective herbicides due to their ability to inhibit specific enzymatic pathways in plants. This selectivity can potentially reduce crop damage while effectively controlling weed populations.

Insecticidal Applications

In addition to herbicidal applications, some studies have reported that derivatives of this compound possess insecticidal properties. These compounds act on the nervous system of insects, leading to paralysis and death, thus providing a potential avenue for developing environmentally friendly pest control agents.

Polymer Chemistry

In materials science, this compound has been utilized in the synthesis of novel polymers with enhanced properties. Its reactive chlorine atom allows for further functionalization, enabling the development of materials with tailored characteristics for specific applications such as coatings and adhesives.

Case Studies

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-propylpyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following section compares 2-Chloro-4-propylpyrimidine with structurally related pyrimidine derivatives, emphasizing substituent effects, physical properties, and applications.

6-Chloro-4-hydroxypyrimidine (CAS 4765-77-9)

- Molecular Formula : C₄H₃ClN₂O

- Substituents : Chlorine (position 6), hydroxyl (position 4).

- Key Differences :

2-Chloropyrimidin-4-amine

- Molecular Formula : C₄H₅ClN₃

- Substituents : Chlorine (position 2), amine (position 4).

- Key Differences :

4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine

- Substituents : Chlorine (position 4), methyl (positions 5, 6), trifluoromethyl (position 2).

- Key Differences :

2-Chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine

- Substituents : Chlorine (position 2), cyclopropylamine (position 4), fluorine (position 5).

- Key Differences: Fluorine’s electronegativity alters electron distribution, while the cyclopropyl group introduces steric constraints. Potential use in medicinal chemistry for targeted kinase inhibitors .

Table 1: Comparative Analysis of Pyrimidine Derivatives

Substituent Effects and Research Findings

- Positional Influence :

- Functional Group Impact :

- Applications :

- Propyl and cyclopropyl groups are prioritized in drug design for balancing lipophilicity and steric effects .

Actividad Biológica

2-Chloro-4-propylpyrimidine is a heterocyclic compound featuring a pyrimidine ring, which includes nitrogen atoms at the 1 and 3 positions. Its molecular formula is CHClN, and it has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activities of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : CHClN

- Molecular Weight : Approximately 158.61 g/mol

- Structure : The compound consists of a pyrimidine ring with a propyl group at position 4 and a chlorine atom at position 2.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : It may inhibit specific enzymes by binding to active or allosteric sites, potentially blocking substrate access or altering enzyme conformation .

- Antimicrobial Activity : Preliminary studies suggest that this compound could exhibit antimicrobial properties by interfering with nucleic acid synthesis or protein function .

Anti-inflammatory Effects

Pyrimidines are also noted for their anti-inflammatory properties. While direct studies on this compound are scarce, related compounds have been shown to inhibit inflammatory mediators such as COX enzymes:

- COX Inhibition : Some studies report that pyrimidine derivatives can significantly suppress COX-1 and COX-2 activities, which are crucial in the inflammatory response .

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |

Case Studies

- Antitumor Mechanism Study : A study investigating the effects of a pyrimidine derivative on HepG2 cells revealed that treatment led to S-phase arrest and increased apoptotic ratios, indicating a concentration-dependent mechanism of action .

- Inflammatory Response in Animal Models : In vivo studies demonstrated that certain pyrimidine derivatives effectively reduced inflammation in rat models through COX inhibition, showing promise for therapeutic use in inflammatory diseases .

Q & A

Q. What safety protocols are critical during the synthesis or handling of 2-Chloro-4-propylpyrimidine?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and ANSI-approved safety goggles to avoid skin/eye contact. Use N95 masks to prevent inhalation of airborne particles .

- Containment: Perform reactions in a fume hood or glovebox, especially when generating toxic byproducts (e.g., HCl gas) .

- Waste Management: Segregate halogenated waste (e.g., chlorinated solvents) from non-halogenated waste. Dispose via certified hazardous waste handlers to comply with EPA guidelines .

Q. How can researchers verify the purity and structural identity of this compound?

Answer:

- Chromatography: Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% target peak area) .

- Spectroscopy: Confirm structure via H/C NMR (e.g., chloroform-d solvent) and high-resolution mass spectrometry (HRMS). Compare data with PubChem entries (CID: [retrieve from database]) .

- Elemental Analysis: Validate C, H, N, Cl content (±0.3% theoretical values) .

Q. What are common nucleophilic substitution reactions involving this compound?

Answer:

- Amine Substitution: React with primary/secondary amines (e.g., methylamine) in THF at 60°C to yield 4-propylpyrimidin-2-amine derivatives .

- Sulfide Formation: Use sodium hydrosulfide (NaSH) in ethanol to replace chlorine with a thiol group .

- Optimization Tip: Monitor reaction progress via TLC (silica gel, UV detection) and adjust stoichiometry (1:1.2 molar ratio of substrate:nucleophile) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Answer:

- Cross-Validation: Compare NMR shifts with crystallographic data (e.g., CCDC entries for pyrimidine analogs) .

- Computational Modeling: Use DFT calculations (e.g., Gaussian 16) to predict H NMR chemical shifts and identify discrepancies due to solvent effects or tautomerism .

- Case Study: In a 2025 study, conflicting C NMR signals for a 4-propyl-substituted analog were resolved by X-ray diffraction, confirming axial chirality .

Q. What experimental design considerations are critical for optimizing regioselective functionalization of this compound?

Answer:

- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the 2-position due to enhanced chloride leaving-group stability .

- Catalytic Systems: Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) requires anhydrous conditions and ligand screening (e.g., XPhos vs. SPhos) to minimize byproducts .

- Temperature Control: Lower temperatures (0–25°C) suppress side reactions (e.g., propyl-group oxidation) during halogenation .

Q. How should researchers address batch-to-batch variability in synthetic yields of this compound?

Answer:

- Root-Cause Analysis:

- Impurity Profiling: Use GC-MS to identify trace solvents (e.g., residual DCM) that inhibit reactions .

- Kinetic Studies: Vary reaction time/temperature to isolate rate-limiting steps (e.g., Cl− dissociation) .

- Mitigation: Pre-dry starting materials (4-propylpyrimidine) over molecular sieves and standardize catalyst activation protocols .

Q. What advanced techniques are used to study the electronic properties of this compound in drug discovery?

Answer:

- Electrochemical Analysis: Cyclic voltammetry in acetonitrile reveals reduction potentials (-1.2 V vs. Ag/AgCl) linked to Cl− lability .

- Molecular Docking: Simulate interactions with target proteins (e.g., kinase inhibitors) using Schrödinger Suite. Optimize propyl-chain conformation for binding affinity .

- SAR Studies: Replace the propyl group with ethyl/butyl chains to evaluate steric effects on bioactivity .

Data Analysis and Reporting

Q. How to statistically validate biological activity data for this compound-based compounds?

Answer:

- Dose-Response Curves: Use nonlinear regression (GraphPad Prism) to calculate IC/EC values. Report 95% confidence intervals .

- Positive/Negative Controls: Include reference inhibitors (e.g., staurosporine for kinases) and vehicle-only groups .

- Reproducibility: Require triplicate experiments with ≤15% inter-assay variability .

Q. What methodologies are recommended for analyzing degradation products of this compound under physiological conditions?

Answer:

- Forced Degradation: Expose to pH 1–13 buffers at 37°C for 24 hours. Monitor via LC-MS to identify hydrolyzed/oxidized products .

- Stability Indicating Assays: Develop HPLC methods with baseline separation of parent compound and degradants .

- Mechanistic Insight: Use O-labeled water in hydrolysis studies to track oxygen incorporation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.